molecular formula C15H16N4 B14913123 2-(Benzylamino)-4-(dimethylamino)nicotinonitrile

2-(Benzylamino)-4-(dimethylamino)nicotinonitrile

Cat. No.: B14913123
M. Wt: 252.31 g/mol
InChI Key: LIBRLWTYZXTCEB-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-(dimethylamino)nicotinonitrile is an organic compound with the molecular formula C14H16N4 It is a derivative of nicotinonitrile, characterized by the presence of benzylamino and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-(dimethylamino)nicotinonitrile typically involves the reaction of 2-chloro-4-(dimethylamino)nicotinonitrile with benzylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the benzylamino group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-(dimethylamino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino or dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine in the presence of a base like potassium carbonate in DMF.

Major Products Formed

    Oxidation: Corresponding oxides and nitriles.

    Reduction: Amines and secondary amines.

    Substitution: Various substituted nicotinonitriles depending on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)-4-(dimethylamino)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-(dimethylamino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)nicotinonitrile
  • 4-(Dimethylamino)nicotinonitrile
  • 2-(Methylamino)-4-(dimethylamino)nicotinonitrile

Uniqueness

2-(Benzylamino)-4-(dimethylamino)nicotinonitrile is unique due to the presence of both benzylamino and dimethylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

2-(benzylamino)-4-(dimethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C15H16N4/c1-19(2)14-8-9-17-15(13(14)10-16)18-11-12-6-4-3-5-7-12/h3-9H,11H2,1-2H3,(H,17,18)

InChI Key

LIBRLWTYZXTCEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NCC2=CC=CC=C2)C#N

Origin of Product

United States

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